molecular formula C6H2Cl3N3 B2401567 1-Azido-2,4,5-trichlorobenzene CAS No. 77721-38-1

1-Azido-2,4,5-trichlorobenzene

Cat. No.: B2401567
CAS No.: 77721-38-1
M. Wt: 222.45
InChI Key: DHGVYKADTNTELR-UHFFFAOYSA-N
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Description

1-Azido-2,4,5-trichlorobenzene is an organic compound with the molecular formula C₆H₂Cl₃N₃ It is a derivative of benzene, where three chlorine atoms and one azido group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2,4,5-trichlorobenzene can be synthesized through a diazotization reaction followed by azidation. The process begins with 2,4,5-trichloroaniline, which is diazotized using sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with sodium azide to form this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2,4,5-trichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Cycloaddition: Alkynes, often under thermal or catalytic conditions.

Major Products:

    Substitution: Corresponding substituted benzene derivatives.

    Reduction: 2,4,5-trichloroaniline.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

1-Azido-2,4,5-trichlorobenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Azido-3,4,5-trichlorobenzene
  • 1-Azido-2,3,4-trichlorobenzene
  • 1-Azido-2,4,6-trichlorobenzene

Comparison: 1-Azido-2,4,5-trichlorobenzene is unique due to the specific positioning of the chlorine atoms and the azido group on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

IUPAC Name

1-azido-2,4,5-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3N3/c7-3-1-5(9)6(11-12-10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGVYKADTNTELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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